![molecular formula C17H20N2 B1287912 1-Benzyl-3-phenylpiperazine CAS No. 5368-32-1](/img/structure/B1287912.png)
1-Benzyl-3-phenylpiperazine
Overview
Description
1-Benzyl-3-phenylpiperazine is a chemical compound with the molecular formula C17H20N2 . Its average mass is 252.354 Da and its monoisotopic mass is 252.162643 Da .
Synthesis Analysis
While specific synthesis methods for 1-Benzyl-3-phenylpiperazine were not found in the search results, similar compounds are often synthesized using lithium aluminium hydride in tetrahydrofuran under nitrogen atmosphere .Molecular Structure Analysis
The molecular structure of 1-Benzyl-3-phenylpiperazine consists of a piperazine bound to a phenyl group . It contains a total of 41 bonds, including 21 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, 3 six-membered rings, 1 secondary amine (aliphatic), and 1 tertiary amine (aliphatic) .Physical And Chemical Properties Analysis
1-Benzyl-3-phenylpiperazine is a solid, semi-solid, or liquid compound . It should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Neuroscience Research
1-Benzyl-3-phenylpiperazine has been utilized in neuroscience research due to its structural similarity to neurotransmitters. It serves as a valuable tool in the study of neurotransmitter receptors and transporters, aiding in the understanding of neural signal transduction and neurological disorders .
Pharmacology
In pharmacology, 1-Benzyl-3-phenylpiperazine is often used as a precursor or intermediate in the synthesis of potential therapeutic agents. Its derivatives are explored for their psychoactive properties, contributing to the development of new medications for psychiatric conditions .
Materials Science
The compound’s unique chemical structure makes it a candidate for creating novel materials. Researchers investigate its incorporation into polymers and coatings, aiming to enhance material properties like durability and chemical resistance .
Biochemistry
1-Benzyl-3-phenylpiperazine plays a role in proteomics and enzyme research. It’s used to modify peptides and proteins, which helps in studying enzyme-substrate interactions and protein function .
Agriculture
Derivatives of 1-Benzyl-3-phenylpiperazine have shown acaricidal activity, making them of interest in the development of pesticides. Studies focus on their effectiveness against various agricultural pests, offering a potential for safer and more targeted pest control solutions .
Environmental Science
In environmental science, this compound is examined for its potential impact on ecosystems. Its degradation products and interaction with environmental factors are studied to assess its ecological footprint and ensure safe usage .
Safety and Hazards
1-Benzyl-3-phenylpiperazine is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, and avoiding the formation of dust and aerosols .
Future Directions
Mechanism of Action
Mode of Action
It is generally believed that it may interact with certain receptors or enzymes in the body, leading to a series of biochemical reactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Benzyl-3-phenylpiperazine . These factors could include pH, temperature, presence of other molecules, and the specific characteristics of the biological environment where the compound exerts its effects.
properties
IUPAC Name |
1-benzyl-3-phenylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c1-3-7-15(8-4-1)13-19-12-11-18-17(14-19)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOQMXILLUBOJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)C2=CC=CC=C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590507 | |
Record name | 1-Benzyl-3-phenylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5368-32-1 | |
Record name | 1-Benzyl-3-phenylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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